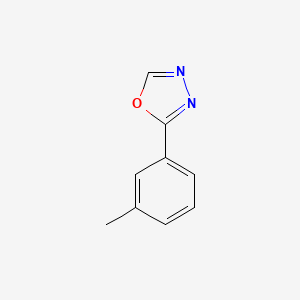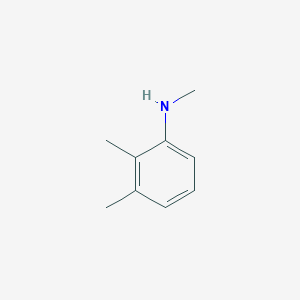
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
概述
描述
作用机制
该化合物通过与参与心血管健康、脂质代谢和葡萄糖调节的特定分子靶标和途径相互作用而发挥其作用。 确切的机制涉及调节酶活性以及影响这些生物过程的受体相互作用 .
生化分析
Biochemical Properties
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
准备方法
2,2,14,14-四甲基-8-氧代十五烷二酸的合成涉及多个步骤:
取代反应: 异丁腈和 1,4-二卤代丁烷作为原料,得到 2,2-二甲基-6-卤代己腈。
进一步取代、水解、酸化和脱羧: 2,2-二甲基-6-卤代己腈与 1,3-二 P 取代丙酮(其中 P 为 COOR、CN 或 CONH2)反应,生成 8-氧代-2,2,14,14-四甲基十五烷二酸。
化学反应分析
2,2,14,14-四甲基-8-氧代十五烷二酸会发生各种化学反应:
氧化: 该化合物可以被氧化生成相应的羧酸。
还原: 还原反应通常涉及硼还原剂,生成醇衍生物。
取代: 它可以发生取代反应,特别是与卤代化合物.
这些反应中常用的试剂包括 DMSO、PEG300、吐温-80 和盐溶液 . 生成的主要产物取决于所用的具体反应条件和试剂。
科学研究应用
2,2,14,14-四甲基-8-氧代十五烷二酸由于其生物活性,被广泛应用于科学研究中。它在以下研究领域特别有价值:
心血管疾病: 它有助于了解与心脏相关的疾病的机制和潜在治疗方法。
血脂异常: 脂质代谢紊乱的研究得益于这种化合物。
血蛋白异常: 它有助于研究血液中异常的蛋白质水平。
葡萄糖代谢紊乱: 它用于研究与葡萄糖代谢相关的疾病,例如糖尿病.
相似化合物的比较
2,2,14,14-四甲基-8-氧代十五烷二酸因其独特的结构和生物活性而独一无二。类似的化合物包括:
2,2,14,14-四甲基-8-氧代十五烷二酸二乙酯: 这种酯类衍生物具有类似的应用,但其化学性质和溶解度不同.
8-羟基-2,2,14,14-四甲基十五烷二酸: 这种羟基化衍生物用于类似的研究领域,但其反应性和生物效应不同.
这些化合物在结构上具有相似性,但在官能团和具体应用方面有所不同。
属性
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413624-71-2 | |
| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)
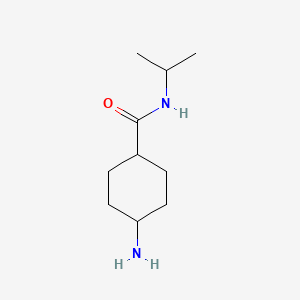
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)
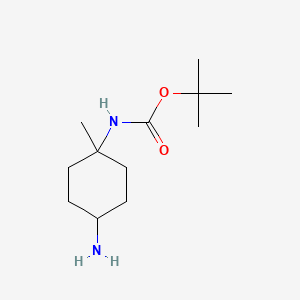
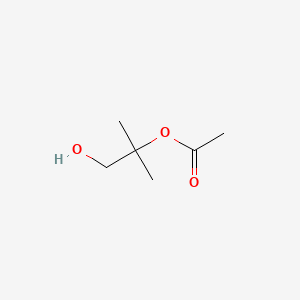
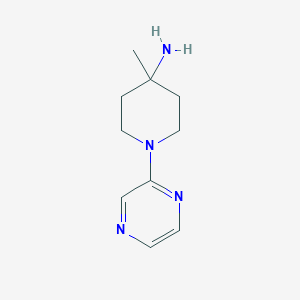
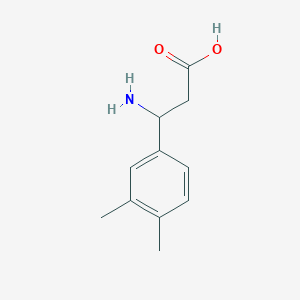
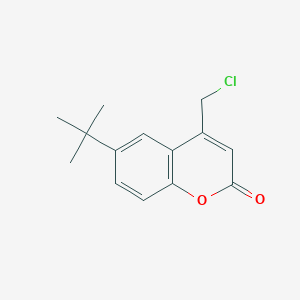

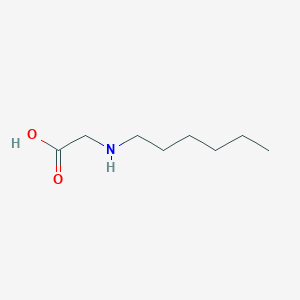
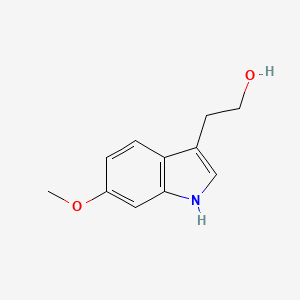
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)
